

comparative study of isopentylbenzene and other alkylbenzenes

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Compound of Interest

Compound Name: *Isopentylbenzene*

Cat. No.: *B1585253*

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A Comparative Study of **Isopentylbenzene** and Other Alkylbenzenes for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and toxicological profiles of **isopentylbenzene** against other common alkylbenzenes, including toluene, ethylbenzene, propylbenzene, and butylbenzene. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their applications.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, influencing its behavior in various chemical and biological systems. The following table summarizes key physicochemical data for **isopentylbenzene** and other selected alkylbenzenes.

Property	Isopentylbenzene	Toluene	Ethylbenzene	n-Propylbenzene	n-Butylbenzene
Molecular Formula	C ₁₁ H ₁₆	C ₇ H ₈	C ₈ H ₁₀	C ₉ H ₁₂	C ₁₀ H ₁₄
Molecular Weight (g/mol)	148.25	92.14	106.17	120.19	134.22
Boiling Point (°C)	197-199[1][2]	110.6[3]	136.2[4]	159.2[5]	183.3[6]
Melting Point (°C)	-44.72 (estimate)[1][7]	-95[3]	-95[4]	-99.8[5]	-87.9[6]
Density (g/mL at 20°C)	0.854-0.856[1][8]	0.867[3]	0.867[4]	0.862[5]	0.860[6]
Water Solubility (mg/L at 25°C)	Very slightly soluble (logKow = 4.5)[9]	526[3]	152[4]	60	50
Solubility in Organic Solvents	Miscible with alcohol, ether, acetone[1]	Miscible with alcohol, ether, acetone[10]	Miscible with alcohol, ether[4]	Soluble in hexane, benzene, toluene[5]	Miscible with alcohol, ether, benzene[6]

Reactivity in Electrophilic Aromatic Substitution

Alkylbenzenes undergo electrophilic aromatic substitution, where the alkyl group acts as an activating, ortho-, para-director. The reactivity is influenced by a combination of inductive effects and hyperconjugation.

General Reactivity Trend: Toluene > Ethylbenzene > Propylbenzene > Butylbenzene

This trend is primarily explained by the decreasing effect of hyperconjugation with the increasing size of the alkyl group. While longer alkyl chains have a slightly stronger inductive effect, hyperconjugation is the dominant factor in stabilizing the carbocation intermediate formed during the reaction. For **isopentylbenzene**, with a branched alkyl chain, steric hindrance at the ortho position becomes a significant factor, favoring para substitution.

The following table presents the relative rates of nitration for some alkylbenzenes compared to benzene.

Compound	Relative Rate of Nitration (Benzene = 1)
Toluene	25
Ethylbenzene	16
Isopropylbenzene	14
tert-Butylbenzene	15.7

Note: Specific quantitative data for the relative rate of nitration of **isopentylbenzene** was not readily available in the searched literature. However, based on the trends, its reactivity is expected to be slightly lower than or comparable to butylbenzene, with a strong preference for para substitution due to the steric bulk of the isopentyl group.

Toxicological and Environmental Profile

The toxicity and environmental impact of alkylbenzenes are critical considerations, particularly in drug development and industrial applications.

Compound	Acute Oral LD50 (rat, mg/kg)	Aquatic Toxicity	Environmental Fate
Isopentylbenzene	Not available	Expected to be toxic to aquatic life.	Expected to rapidly volatilize from water and be biodegradable. [11] [12]
Toluene	> 5000 [7]	Toxic to aquatic organisms.	Volatilizes from water; biodegradable. [11]
Ethylbenzene	3500	Toxic to aquatic life.	Volatilizes from water; biodegradable. [11]
n-Propylbenzene	6040	Poses high acute toxicity to aquatic organisms. [11] [12]	Rapidly volatilizes from water; readily biodegradable. [11] [12]
n-Butylbenzene	Not available	Toxic to aquatic life.	Volatilizes from water; biodegradable.

Experimental Protocols

Determination of Boiling Point (Micro-scale)

Objective: To determine the boiling point of a small sample of an alkylbenzene.

Materials:

- Thiele tube
- Thermometer (0-250 °C)
- Capillary tube (sealed at one end)
- Small test tube
- Mineral oil
- Sample of alkylbenzene

- Heating source (Bunsen burner or hot plate)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Add a small amount (0.5-1 mL) of the alkylbenzene sample to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the water solubility of a hydrophobic alkylbenzene.

Materials:

- Erlenmeyer flasks with stoppers

- Constant temperature water bath with shaker
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
- Alkylbenzene sample
- Distilled or deionized water

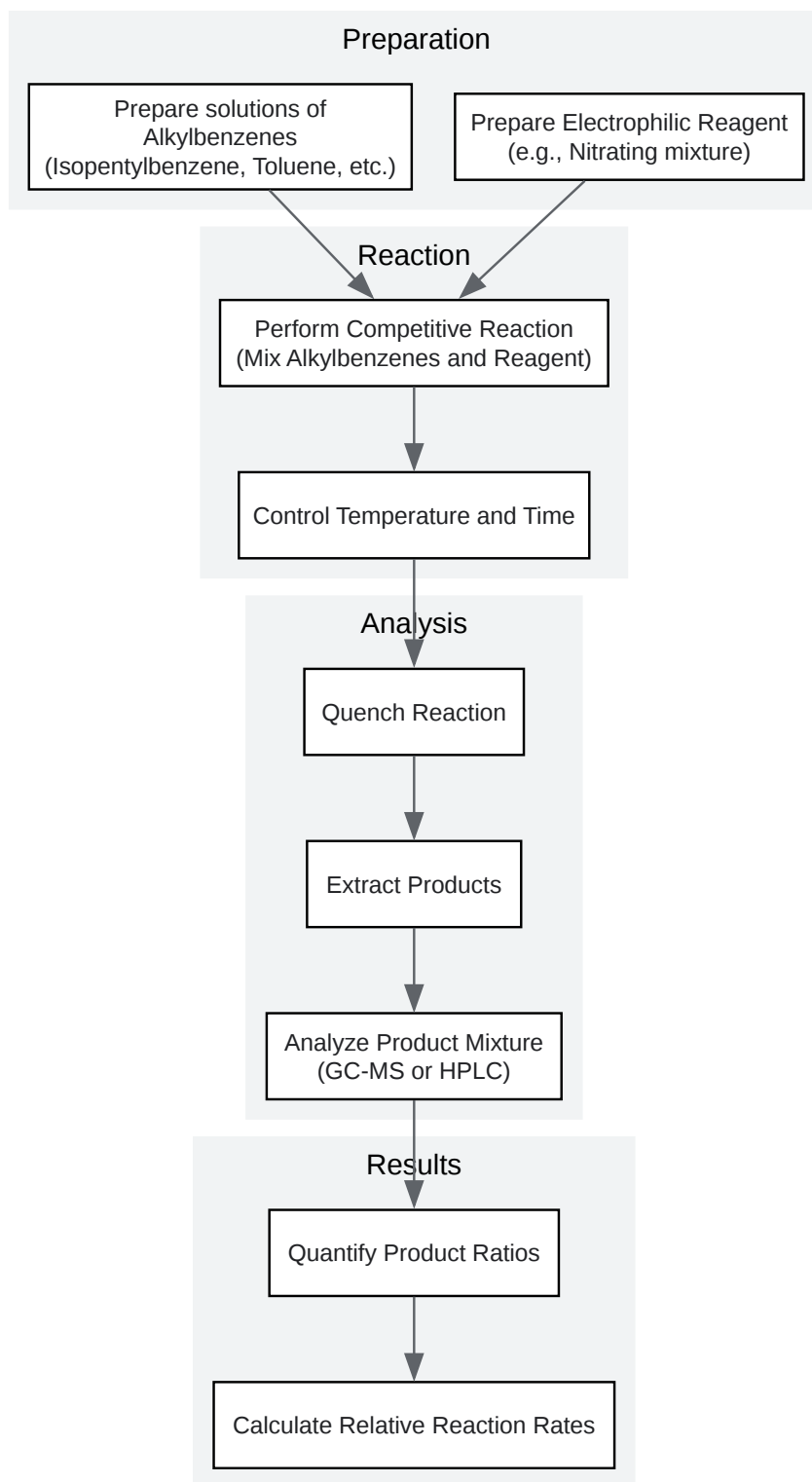
Procedure:

- Add an excess amount of the alkylbenzene to a flask containing a known volume of water.
- Seal the flask and place it in a constant temperature shaking water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the solution to stand to let the undissolved alkylbenzene settle.
- Carefully pipette an aliquot of the aqueous phase, ensuring no undissolved droplets are transferred.
- Centrifuge the aliquot to remove any suspended micro-droplets.
- Accurately dilute the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of the analytical instrument.
- Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the alkylbenzene.
- Calculate the original concentration in the aqueous phase to determine the water solubility.

Visualizations

Experimental Workflow for Comparing Alkylbenzene Reactivity

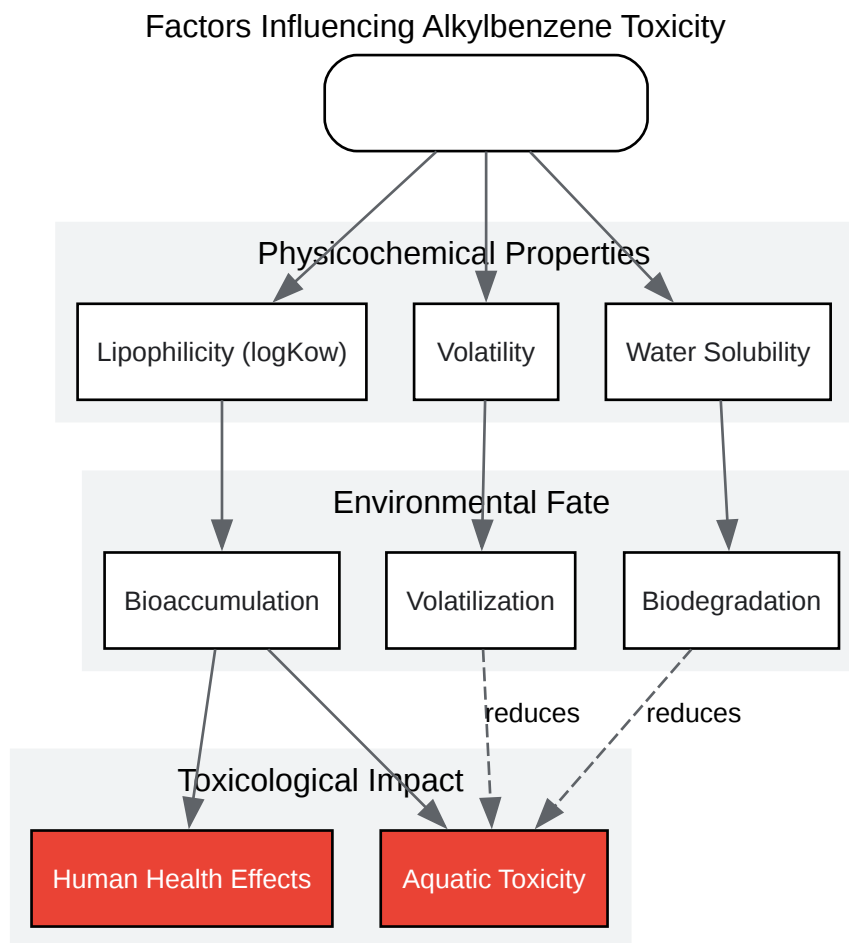
Workflow for Comparing Alkylbenzene Reactivity



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Caption: A generalized workflow for the comparative analysis of alkylbenzene reactivity in electrophilic aromatic substitution reactions.

Logical Relationship of Alkylbenzene Toxicity



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